Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside

Acetylxylan esterase Substrate specificity Deacetylation kinetics

Generic acetylated methyl xylopyranosides either lack a free hydroxyl (peracetylated) or undergo rapid non-specific deacetylation (2,4-/3,4-diacetates), compromising synthetic utility. Methyl 2,3-di-O-acetyl-β-D-xylopyranoside (CAS 70003-50-8) uniquely positions acetyl groups at the 2- and 3-positions, leaving the 4-OH free as a single sterically distinct handle. • Glycosyl acceptor for regioselective β-(1→4)-linked xylo-oligosaccharide assembly • Stable acetylxylan esterase substrate - deacetylation rate comparable to peracetylated analog without confounding rapid hydrolysis • Enhanced DCM/EtOAc solubility enables homogeneous lipase-catalyzed transesterifications • ≥95% purity with full analytical QC documentation

Molecular Formula C10H16O7
Molecular Weight 248.23 g/mol
Cat. No. B12074769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl2,3-Di-O-acetyl-beta-D-xylopyranoside
Molecular FormulaC10H16O7
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(COC(C1OC(=O)C)OC)O
InChIInChI=1S/C10H16O7/c1-5(11)16-8-7(13)4-15-10(14-3)9(8)17-6(2)12/h7-10,13H,4H2,1-3H3
InChIKeyLOEWJQHJKPVKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-Di-O-acetyl-beta-D-xylopyranoside: Key Attributes


Methyl 2,3-Di-O-acetyl-beta-D-xylopyranoside (CAS 70003-50-8) is a selectively protected xylopyranoside derivative in which the 2- and 3-hydroxyl groups are acetylated, while the 4-hydroxyl remains free . This regioselective acetylation pattern confers a distinct reactivity profile that makes the compound a valuable synthetic intermediate in carbohydrate chemistry, particularly as a glycosyl acceptor for regioselective oligosaccharide assembly [1].

Selective 2,3-acetyl protection
Free 4-OH for regioselective glycosylation
Carbohydrate synthetic intermediate
Defined reactivity for oligosaccharide assembly

Methyl 2,3-Di-O-acetyl-beta-D-xylopyranoside: Substitution Risks


Generic substitution among acetylated methyl xylopyranosides is not scientifically valid because the number and position of acetyl groups dictate fundamentally different chemical and enzymatic behaviors. Methyl 2,3,4-tri-O-acetyl-beta-D-xylopyranoside is a fully protected precursor lacking a free hydroxyl for regioselective glycosylation, whereas methyl 2,4- and 3,4-di-O-acetates present a free hydroxyl adjacent to an acetyl group, making them highly susceptible to rapid enzymatic deacetylation that can confound kinetic studies [1]. The specific 2,3-di-O-acetyl arrangement uniquely balances protection and reactivity, offering a single, sterically distinct 4-OH handle while maintaining enzymatic stability comparable to the peracetylated analog [2].

Triacetate analog

Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside lacks a free hydroxyl; cannot act as a glycosyl acceptor or site for further regioselective modification.

Regioisomeric 2,4-/3,4-diacetates

Free hydroxyl adjacent to acetyl group leads to one order of magnitude faster enzymatic deacetylation, confounding kinetic studies and intermediate stability.

Unprotected methyl xylopyranoside

Lacks protecting-group strategy; multiple free hydroxyls lead to complex mixtures and reduced regiochemical control in glycosylation reactions.

Methyl 2,3-Di-O-acetyl-beta-D-xylopyranoside: Comparative Evidence


Deacetylation Rate vs. Regioisomeric Diacetates

Methyl 2,3-di-O-acetyl-beta-D-xylopyranoside is deacetylated at a rate similar to that of the fully acetylated methyl 2,3,4-tri-O-acetyl-beta-D-xylopyranoside, whereas the regioisomeric 2,4- and 3,4-diacetates are deacetylated one order of magnitude (10×) faster by acetylxylan esterase from Trichoderma reesei [1]. This differential stability directly impacts experimental utility in enzymatic studies.

Deacetylation rate
Head-to-head
2,3-diacetate ~1× (similar to triacetate) vs. 2,4-/3,4-diacetates ~10× faster
Supports kinetic assay reproducibility
Acetylxylan esterase (T. reesei) context
Acetylxylan esterase Substrate specificity Deacetylation kinetics

Lipase-Catalyzed Regioselective Synthesis

Lipase-catalyzed transesterification of methyl 2,3,4-tri-O-acetyl-beta-D-xylopyranoside in organic solvents yields methyl 2,3-di-O-acetyl-beta-D-xylopyranoside as the sole regioisomeric product in 93% yield [1]. This high selectivity and yield are not achievable with chemical acetylation methods, which typically produce complex mixtures of regioisomers.

Lipase-catalyzed yield
Reported
93% isolated yield as single regioisomer
Enables high-purity procurement
Pseudomonas cepacia lipase, organic solvent
Lipase catalysis Regioselective deacetylation Carbohydrate synthesis

Glycosyl Acceptor in Disaccharide Synthesis

Methyl 2,3-di-O-acetyl-beta-D-xylopyranoside serves as a glycosyl acceptor in the synthesis of methyl O-(2,3,4-tri-O-acetyl-β-D-xylopyranosyl)-(1→4)-2,3-di-O-acetyl-β-D-xylopyranoside, demonstrating its utility in constructing β-(1→4)-linked xylo-oligosaccharides . The free 4-OH group enables regioselective glycosidic bond formation without competing reactions at the 2- and 3-positions.

Glycosyl acceptor capability
Data to verify
Free 4-OH enables β-(1→4)-xylo-oligosaccharide synthesis
Supports oligosaccharide research
Source-specific review recommended
Glycosylation Stereoselectivity Oligosaccharide assembly

Solubility Profile: Acetylated vs. Non-Acetylated

Methyl β-D-xylopyranoside is freely soluble in water (≥100 mg/mL at 25°C) , whereas methyl 2,3-di-O-acetyl-β-D-xylopyranoside, due to its acetyl groups, exhibits enhanced solubility in organic solvents such as dichloromethane and ethyl acetate . This shift in solubility profile is critical for reactions conducted in non-aqueous media.

Solubility shift
Class-level
>4× lower aqueous solubility; enhanced organic solvent solubility
Fits non-aqueous reaction conditions
Class-level inference; confirm in target solvent
Solubility Physicochemical properties Organic synthesis

Methyl 2,3-Di-O-acetyl-beta-D-xylopyranoside: Applications


Acetylxylan Esterase Substrate Profiling

Use methyl 2,3-di-O-acetyl-beta-D-xylopyranoside as a stable, well-characterized substrate to determine the substrate specificity and regioselectivity of acetylxylan esterases. Its deacetylation rate is comparable to the fully acetylated triacetate, providing a reliable baseline for kinetic assays without the confounding rapid deacetylation observed with 2,4- or 3,4-diacetates [1].

Regioselective Glycosyl Acceptor

Employ methyl 2,3-di-O-acetyl-beta-D-xylopyranoside as a glycosyl acceptor in the synthesis of β-(1→4)-linked xylo-oligosaccharides. The free 4-OH group allows for site-specific glycosidic bond formation, enabling the construction of well-defined oligosaccharides for structural and functional studies [1].

Enzymatic Deacetylation Substrate

Utilize methyl 2,3-di-O-acetyl-beta-D-xylopyranoside in enzymatic transesterification reactions catalyzed by lipases (e.g., Pseudomonas cepacia lipase) to prepare monoacetylated or fully deacetylated xylopyranosides. The compound's defined protection pattern makes it an ideal substrate for studying enzyme regioselectivity in organic solvents [1].

Solubility-Tuned Synthetic Intermediate

Select methyl 2,3-di-O-acetyl-beta-D-xylopyranoside as a synthetic intermediate when organic solvent compatibility is required. Its enhanced solubility in dichloromethane and ethyl acetate relative to the parent methyl β-D-xylopyranoside facilitates homogeneous reactions in non-aqueous media, which is critical for lipase-catalyzed acylations and glycosylations [1].

Application
Selection Property
Validation Focus
Acetylxylan esterase substrate profiling
Enzymatic stability similar to triacetate
Substrate specificity assay reproducibility
Regioselective glycosyl acceptor
Free 4-OH without competing sites
Glycosylation efficiency and β-(1→4) linkage fidelity
Lipase-catalyzed deacetylation substrate
Defined 2,3-protection pattern
Enzyme regioselectivity in organic media
Organic-solvent synthetic intermediate
Enhanced solubility in DCM/EtOAc
Solubility verification in target reaction solvent

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